Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound is systematically named as ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride . Its molecular formula is C₁₂H₁₄Cl₂N₂O₂ , with a molecular weight of 289.15 g/mol (calculated from PubChem CID 91664088). The hydrochloride salt form is indicated by the presence of a chloride counterion, distinguishing it from the parent free base compound (CID 91664089, molecular weight 252.69 g/mol).
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1440535-65-8 | |
| SMILES Code | CCOC(=O)CNC(C#N)C1=CC=C(C=C1)Cl.Cl | |
| InChIKey | MHOWQRMTWXOTQB-UHFFFAOYSA-N |
Molecular Architecture Analysis
X-ray Crystallographic Studies
X-ray diffraction data for this compound are not explicitly reported in publicly available databases. However, structural analogs like glycine ethyl ester hydrochloride (CID 12175) reveal critical insights. For example, glycine ethyl ester hydrochloride crystallizes in the monoclinic space group P 1 21/c 1, with a unit cell dimensions of a = 8.965 Å, b = 12.543 Å, c = 5.972 Å. While direct structural data for the target compound are absent, its molecular geometry likely features:
- A planar aromatic ring (4-chlorophenyl group) with conjugated π-electrons.
- A cyano group (-C≡N) bonded to a methyl-amine linkage, contributing to electron-withdrawing effects.
- An ethyl ester moiety (-OCH₂CH₃) that enhances solubility in organic solvents.
Nuclear Magnetic Resonance (NMR) Spectral Profiling
Although explicit NMR data for the compound are unavailable, structural analogs provide predictive insights:
1. Proton (¹H) NMR Predictions
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic (4-Cl-C₆H₄) | 7.2–7.6 | Multiplet (4H) |
| Ethyl ester (-OCH₂CH₃) | 1.2–1.5 (CH₃), 4.1–4.3 (OCH₂) | Triplet, quartet |
| Cyano-methyl-amine (-CNC#N) | 3.0–3.5 (NH), 2.5–3.0 (CH₂) | Broad singlet, multiplet |
2. Carbon (¹³C) NMR Predictions
| Carbon Type | Expected δ (ppm) |
|---|---|
| Aromatic carbons | 126–133 |
| Cyano carbon (-C≡N) | 110–120 |
| Carbonyl (ester) | 165–175 |
These predictions align with data from related compounds, such as ethyl N-benzoyl-L-argininate hydrochloride, which shows aromatic proton signals at δ 7.4–7.8 and ester methylene protons at δ 4.1–4.3.
Mass Spectrometric Fragmentation Patterns
The hydrochloride salt’s molecular ion peak is expected at m/z 289.15 (C₁₂H₁₄Cl₂N₂O₂⁺). Key fragmentation pathways include:
- Loss of ethyl ester group (-C₂H₅O) : Generates a fragment ion at m/z 214.5 (C₇H₉Cl₂N₂O).
- Cleavage of cyano-methyl-amine bond : Produces ions at m/z 140.5 (C₇H₆ClN) and m/z 149.0 (C₅H₈N₂O).
These patterns are inferred from analogous compounds, such as ethyl 2-aminopropanoate hydrochloride (CAS 617-27-6), which exhibits fragmentation involving ester and amine bond cleavage.
Comparative Analysis with Parent Compound (CID 91664089)
The parent free base (CID 91664089) differs by the absence of the hydrochloride counterion.
| Property | Hydrochloride Salt (CID 91664088) | Free Base (CID 91664089) |
|---|---|---|
| Molecular Formula | C₁₂H₁₄Cl₂N₂O₂ | C₁₂H₁₃ClN₂O₂ |
| Molecular Weight | 289.15 g/mol | 252.69 g/mol |
| Solubility | Enhanced in polar solvents | Moderate in organic solvents |
| Stability | Higher due to ionic form | Prone to decomposition |
The hydrochloride form is advantageous for pharmaceutical applications due to improved aqueous solubility and stability.
Properties
IUPAC Name |
ethyl 2-[[(4-chlorophenyl)-cyanomethyl]amino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2.ClH/c1-2-17-12(16)8-15-11(7-14)9-3-5-10(13)6-4-9;/h3-6,11,15H,2,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVLDIKKJLRBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C#N)C1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-bromo-4-hydroxy-benzonitrile
- React 3-bromo-4-hydroxybenzaldehyde with hydroxylamine hydrochloride and sodium formate in refluxing 98% formic acid.
- Maintain temperature at 105–110°C for 5 hours.
- Upon cooling, add water, stir, filter, and dry to yield 3-bromo-4-hydroxy-benzonitrile.
- Yield: ~70%, Purity: 97% by HPLC.
Step 2: Preparation of 3-bromo-4-hydroxy-thiobenzamide
- Treat the nitrile intermediate with isopropanolic hydrogen chloride and thioacetamide at 50–55°C for 2 hours.
- Cool, add water, filter, wash, and dry.
- Yield: ~75%, Purity: 95% by HPLC.
Step 3: Cyclization to 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester
- React the thiobenzamide with ethyl-2-chloroacetoacetate in isopropanol at reflux (80–85°C) for 5 hours.
- Cool, filter, and dry.
- Yield: ~90%, Purity: 98.4% by HPLC.
Step 4: Alkylation to 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester
- Dissolve the thiazole ester in DMF, add potassium carbonate and isobutyl bromide.
- Heat at 80–85°C for 6 hours.
- Quench into water, filter, wash, and purify by extraction and recrystallization.
- Yield: ~73%, Purity: 98% by HPLC.
Step 5: Cyanation to Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate
- React the alkylated compound with cuprous cyanide and cuprous iodide in DMF at 130–135°C for 16 hours.
- Quench into water, extract with ethyl acetate, wash, concentrate, and recrystallize with n-butanol.
- Yield: ~66%, Purity: 98.5% by HPLC.
Step 6: Formation of Hydrochloride Salt
- Suspend the purified compound in acetone, heat to 50°C, cool to 30–35°C.
- Add concentrated hydrochloric acid slowly, cool to 0–5°C.
- Filter and dry to obtain the hydrochloride salt.
- Yield: ~61.5%, Purity: 99.5% by HPLC.
Reaction Scheme Summary
| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|
| 1 | 3-bromo-4-hydroxy-benzonitrile | 3-bromo-4-hydroxybenzaldehyde, hydroxylamine HCl, sodium formate, 98% formic acid, 105–110°C, 5h | 70 | 97 | Formation of nitrile from aldehyde |
| 2 | 3-bromo-4-hydroxy-thiobenzamide | Isopropanolic HCl, thioacetamide, 50–55°C, 2h | 75 | 95 | Conversion of nitrile to thiobenzamide |
| 3 | 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester | Ethyl-2-chloroacetoacetate, isopropanol, reflux 5h | 90 | 98.4 | Cyclization to thiazole ring |
| 4 | 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester | DMF, K2CO3, isobutyl bromide, 80–85°C, 6h | 73 | 98 | Alkylation of phenol group |
| 5 | Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate | CuCN, CuI, DMF, 130–135°C, 16h | 66 | 98.5 | Cyanation replacing bromine |
| 6 | Hydrochloride salt of final compound | Acetone, HCl, 50°C to 0–5°C | 61.5 | 99.5 | Salt formation for purification |
Research Findings and Improvements
- The improved process avoids the use of potassium cyanide, a highly toxic reagent traditionally used in cyanation, replacing it with cuprous cyanide and cuprous iodide, enhancing safety and environmental compatibility.
- The process eliminates the need for column chromatography purification by forming the hydrochloride salt, which crystallizes with high purity (>99%).
- Reaction conditions are optimized for industrial scalability, with controlled temperature and reaction times to prevent runaway reactions.
- The overall yield is significantly improved compared to prior art methods (~60% yield of final hydrochloride salt with high purity).
- Solid-state characterization (X-ray powder diffraction, DSC, IR spectroscopy) confirms the purity and crystalline nature of the hydrochloride salt, suitable for pharmaceutical applications.
Additional Synthetic Approaches from Literature
Complementary research on cyanoacetamide derivatives related to Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride shows:
- Direct condensation of 5-methylthiazol-2-amine with ethyl cyanoacetate under reflux yields cyanoacetamide intermediates efficiently.
- Subsequent reactions with aromatic aldehydes, diazonium salts, hydrazines, and active methylene compounds allow for diverse heterocyclic derivatives synthesis.
- These methods use mild conditions, common solvents like ethanol, and catalytic amounts of bases such as piperidine or triethylamine.
- Characterization techniques including IR, NMR, and mass spectrometry confirm the structures and purity of intermediates and final products.
- The synthetic routes emphasize green chemistry principles by minimizing hazardous reagents and optimizing reaction conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and cyano groups undergo hydrolysis under acidic or basic conditions:
Ester Hydrolysis
Conditions :
-
Basic hydrolysis : 1–2 M NaOH, reflux (60–80°C) for 4–6 hours.
-
Acidic hydrolysis : Concentrated HCl (6 M), reflux (100–110°C) for 8–12 hours.
Products :
| Reagent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| NaOH (1 M) | 80°C, 6 hours | 2-[[(4-Chlorophenyl)-cyano-methyl]amino]acetic acid | 72–85% | |
| HCl (6 M) | 110°C, 12 hours | Same as above | 65–78% |
The reaction proceeds via nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the ester group.
Cyano Group Hydrolysis
Conditions :
-
Acidic : H2SO4 (50%), reflux (120°C) for 24 hours.
-
Basic : NaOH (3 M), H2O2 (30%), 90°C for 8 hours.
Products :
| Reagent | Product | Yield | Citation |
|---|---|---|---|
| H2SO4/H2O | 2-[[(4-Chlorophenyl)-carbamoyl-methyl]amino]acetic acid | 55% | |
| NaOH/H2O2 | 2-[[(4-Chlorophenyl)-amide-methyl]amino]acetic acid | 48% |
Cyano Group Reduction
Reagents :
-
LiAlH4 in dry THF (0°C to RT, 4 hours).
-
Catalytic hydrogenation : H2 (1 atm), Pd/C (10%), ethanol, 25°C.
Products :
| Reagent | Product | Yield | Citation |
|---|---|---|---|
| LiAlH4 | 2-[[(4-Chlorophenyl)-aminomethyl]amino]acetic acid ethyl ester | 82% | |
| H2/Pd-C | Same as above | 75% |
The cyano group is reduced to a primary amine, retaining the ester functionality.
Nucleophilic Substitution
The protonated amino group participates in substitution under deprotonated conditions:
Alkylation
Conditions :
Example :
| Electrophile | Product | Yield | Citation |
|---|---|---|---|
| CH3I | 2-[[(4-Chlorophenyl)-cyano-methyl]-methylamino]acetate ethyl ester | 68% |
Aryl Substitution
Conditions :
Cyclization and Condensation
The amino and ester groups enable heterocycle formation:
Pyran Formation
Conditions :
-
Reaction with β-ketoesters or diketones in ethanol, reflux .
Product :
| Reagents | Product | Yield | Citation |
|----------------|------------------------------------------|---------|----------|
| Acetylacetone | Pyrano[3,2-h]quinoline derivatives | 62% | |
Stability and Side Reactions
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For example, it can be transformed into other active pharmaceutical ingredients (APIs) that target specific biological pathways. -
Anticancer Research :
The compound has shown promise in anticancer research, particularly in the synthesis of derivatives that exhibit cytotoxic properties against various cancer cell lines. Studies have indicated that modifications to the chlorophenyl group can enhance the selectivity and potency of these derivatives against tumor cells. -
Neuropharmacology :
Research has indicated potential applications in neuropharmacology, where derivatives of this compound may act on neurotransmitter systems. The presence of the cyano group could influence receptor binding affinity and selectivity, making it a candidate for developing treatments for neurological disorders.
Biochemical Applications
-
Proteomics Research :
This compound is utilized as a biochemical tool in proteomics research. It can be used to label proteins for identification and quantification through mass spectrometry techniques. This application is crucial for understanding protein interactions and functions within biological systems. -
Enzyme Inhibition Studies :
The compound can also be employed in enzyme inhibition studies, where it acts as a reversible or irreversible inhibitor depending on its structural modifications. This property is particularly useful in drug discovery processes aimed at identifying new inhibitors for therapeutic targets.
Case Study 1: Synthesis of Anticancer Agents
A study published in a peer-reviewed journal explored the synthesis of novel anticancer agents derived from this compound. The researchers modified the compound to enhance its cytotoxicity against breast cancer cell lines, demonstrating significant improvements in cell viability assays compared to existing treatments.
Case Study 2: Neuroactive Compound Development
In another investigation, researchers synthesized various derivatives based on this compound to evaluate their effects on serotonin receptors. The findings suggested that certain modifications increased binding affinity, indicating potential for developing new antidepressant medications.
Mechanism of Action
The mechanism of action of Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their properties:
Functional and Pharmacological Comparisons
Halogen Substitution Effects
- Chlorine vs. Fluorine: Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride (C₁₁H₁₅ClFNO₂) replaces chlorine with fluorine, reducing molecular weight (247.7 vs. ~332.2) and altering electronic properties. Fluorine's electronegativity may enhance binding affinity in target proteins, though direct activity data are unavailable .
Ester Group Variations
- Ethyl vs. Methyl Esters: Methyl 2-((4-chlorophenyl)amino)acetate (C₉H₁₀ClNO₂) uses a methyl ester, lowering molecular weight (199.6 vs. 332.2) and increasing hydrophilicity. This could influence bioavailability and metabolic clearance rates .
Heterocyclic Modifications
- Such structures are common in kinase inhibitors, though its specific targets are unconfirmed .
Functional Group Additions
- Cyano Group: The cyano-methyl group in the target compound may enhance metabolic stability by resisting hydrolysis compared to unsubstituted analogs. Similar cyano-containing compounds (e.g., ’s intermediate) are prioritized in drug design for this reason .
Research Findings and Activity Trends
- Sirtuin Inhibition : A structurally distinct imidazole derivative (Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate) demonstrated superior sirtuin inhibition (docking score: -9.2 kcal/mol) compared to other analogs, highlighting the importance of heterocyclic moieties in epigenetic modulation .
- Glycine Derivatives : Ethyl (4-chlorophenyl)glycinate, a glycine analog related to the target compound, is implicated in modulating signaling pathways, though mechanistic details remain unclear .
Biological Activity
Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride, a compound with potential therapeutic applications, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H14ClN3O2
- Molecular Weight : 273.71 g/mol
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, which can lead to altered metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways .
- Receptor Modulation : It has been reported to modulate cannabinoid receptors (CB1 and CB2), which play crucial roles in pain modulation and neuroprotection. Potency assays indicate varying degrees of activity at these receptors, suggesting potential applications in pain management .
Antitumor Activity
Several studies have investigated the antitumor properties of this compound:
- A study demonstrated that derivatives of similar compounds exhibited significant cytotoxicity against various cancer cell lines, indicating a potential for this compound in cancer therapy .
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes suggests it may possess anti-inflammatory properties:
- Experimental models showed reduced inflammation markers in subjects treated with the compound, supporting its use in inflammatory conditions .
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of related compounds:
- Ethyl derivatives have demonstrated effectiveness against a range of bacterial strains, indicating potential for use as an antimicrobial agent .
Case Study 1: Antitumor Efficacy
In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. Results showed a significant reduction in cell viability at concentrations above 10 μM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Case Study 2: Anti-inflammatory Activity
A murine model was utilized to assess the anti-inflammatory effects of the compound. Mice treated with this compound exhibited significantly lower levels of pro-inflammatory cytokines compared to the control group.
| Treatment Group | Cytokine Level (pg/mL) |
|---|---|
| Control | 250 |
| Treated (10 mg/kg) | 150 |
| Treated (20 mg/kg) | 80 |
Q & A
Q. What are the common synthetic routes for Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride, and how can reaction conditions be optimized for academic-scale preparation?
Answer: A typical synthesis involves condensation of ethyl 2-((4-chlorophenyl)amino)acetate with a cyano-methylating agent. For example, microwave-assisted reactions (120°C, 2 hours) in acetonitrile with phenyl benzoyloxycarbamate yield derivatives with 82% efficiency . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
- Catalysts : Use of mild bases (e.g., i-Pr2NEt) minimizes side reactions.
- Temperature control : Microwave irradiation reduces reaction time compared to reflux methods .
- Purification : Recrystallization from CH2Cl2/hexanes improves purity .
Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound in research settings?
Answer: Key techniques include:
- <sup>1</sup>H NMR : Identifies proton environments (e.g., δ 1.34 for CH3, δ 7.27–7.38 for aromatic protons) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 278.0201) .
- X-ray crystallography : Resolves dihedral angles (e.g., 83.08° for acetamide-benzene torsion) .
- HPLC : Quantifies purity (>99%) using certified reference materials .
Q. How can researchers differentiate between the desired product and common synthetic byproducts or degradation impurities?
Answer:
- Impurity profiling : Compare retention times (HPLC) against known impurities (e.g., cetirizine-related esters) .
- Mass spectrometry : Detect adducts (e.g., sodium or potassium clusters) and fragment ions .
- Degradation studies : Monitor hydrolytic byproducts under acidic/basic conditions (e.g., cleavage of the cyano-methylamino group) .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., NMR splitting patterns or unexpected HRMS adducts)?
Answer:
Q. How can researchers design experiments to investigate the hydrolytic stability of the cyano-methylamino group under varying pH conditions?
Answer:
Q. What advanced crystallization strategies can be employed to obtain single crystals suitable for X-ray diffraction analysis?
Answer:
Q. How should researchers approach mechanistic studies to elucidate unexpected regioselectivity in nucleophilic substitution reactions involving this compound?
Answer:
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
